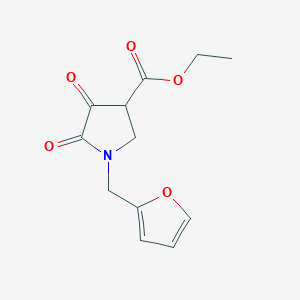

Ethyl 1-(2-furylmethyl)-4,5-dioxopyrrolidine-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

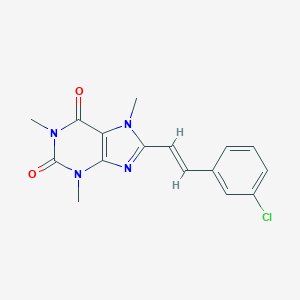

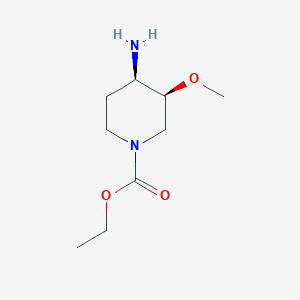

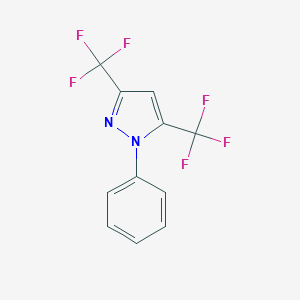

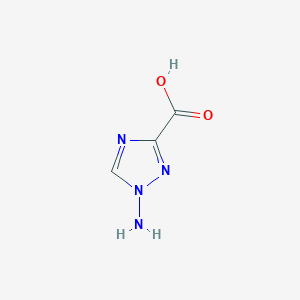

The compound is a complex organic molecule, likely containing a pyrrolidine ring (a five-membered ring with one nitrogen atom), a carboxylate group (COO-), and a furylmethyl group (a furan ring attached to a methyl group) .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions involving appropriate precursors .Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple functional groups. The exact structure would depend on the positions of these groups within the molecule .Aplicaciones Científicas De Investigación

Synthetic Pathways and Chemical Transformations

Ring Opening and Amidation Reactions : Ethylamine and ethanolamine have been shown to induce the opening of the β-lactam ring in related compounds, leading to the formation of enantiomerically pure pyrrolidine derivatives. These transformations underscore the potential of ethyl 1-(2-furylmethyl)-4,5-dioxopyrrolidine-3-carboxylate in synthetic organic chemistry for creating complex molecules with high stereochemical purity (Valiullina et al., 2020).

Annulation Reactions : The compound has been implicated in facilitating [4 + 2] annulation reactions, serving as a dipole synthon in the synthesis of tetrahydropyridines, demonstrating its versatility as a reactant in the formation of cyclic compounds with potential bioactivity (Zhu et al., 2003).

Derivative Synthesis and Functionalization : Research has focused on the condensation of ethyl 1-(2-furylmethyl)-4,5-dioxopyrrolidine-3-carboxylate derivatives with various reagents to produce compounds with complex structures, including pyrrolidine and pyridine derivatives, highlighting the compound's utility in generating a wide range of chemical entities for further evaluation in drug development and materials science (Dikusar et al., 2018).

Photophysical and Photochemical Properties

- Photophysical Studies : Compounds derived from ethyl 1-(2-furylmethyl)-4,5-dioxopyrrolidine-3-carboxylate have been studied for their photophysical properties, including fluorescence and singlet oxygen activation. These properties are crucial for applications in photodynamic therapy and the development of photoresponsive materials (Amati et al., 2010).

Propiedades

IUPAC Name |

ethyl 1-(furan-2-ylmethyl)-4,5-dioxopyrrolidine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO5/c1-2-17-12(16)9-7-13(11(15)10(9)14)6-8-4-3-5-18-8/h3-5,9H,2,6-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGYRGGBYAUAMKP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CN(C(=O)C1=O)CC2=CC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20381080 |

Source

|

| Record name | Ethyl 1-[(furan-2-yl)methyl]-4,5-dioxopyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-(2-furylmethyl)-4,5-dioxopyrrolidine-3-carboxylate | |

CAS RN |

142774-43-4 |

Source

|

| Record name | Ethyl 1-[(furan-2-yl)methyl]-4,5-dioxopyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.